molecular formula C5H4BrNO3 B1626597 5-(Bromomethyl)isoxazole-3-carboxylic acid CAS No. 95312-11-1

5-(Bromomethyl)isoxazole-3-carboxylic acid

Cat. No.: B1626597
CAS No.: 95312-11-1
M. Wt: 205.99 g/mol
InChI Key: NLVFKSGKVJTKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H4BrNO3 and its molecular weight is 205.99 g/mol. The purity is usually 95%.
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Properties

CAS No.

95312-11-1

Molecular Formula

C5H4BrNO3

Molecular Weight

205.99 g/mol

IUPAC Name

5-(bromomethyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C5H4BrNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9)

InChI Key

NLVFKSGKVJTKSU-UHFFFAOYSA-N

SMILES

C1=C(ON=C1C(=O)O)CBr

Canonical SMILES

C1=C(ON=C1C(=O)O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The distilled 5-(bromomethyl)-3-isoxazolecarbonyl chloride (1 g) is dissolved in 2 ml of acetone, cooled to 0° C. and 3 ml of water is added to the solution. The solution is allowed to stand at room temperature for one hour and then the solvent is removed under reduced pressure giving 0.9 g of the acid. It is dried over P2O5 for three days and has mp 143°-148° C.
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1 g
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2 mL
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3 mL
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Synthesis routes and methods II

Procedure details

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate (4.27 mmol, 1 g) and lithium hydroxide (10.68 mmol, 0.256 g) were dissolved in THF (6.5 ml) and water (6.5 ml). The resulting mixture was stirred for 30 min at RT. The pH was adjusted to 4 with 1 M HCl and diluted with water. The mixture was extracted three times with EtOAc. The combined organics were dried, filtered and evaporated. 0.543 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 4.88 (s, 2H), 6.92 (s, 1H), 14.09 (bs, 1H).
Quantity
1 g
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reactant
Reaction Step One
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0.256 g
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reactant
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Quantity
6.5 mL
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solvent
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0 (± 1) mol
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reactant
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6.5 mL
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solvent
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0 (± 1) mol
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